molecular formula C15H14FN3O2 B12314142 4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide

4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide

Cat. No.: B12314142
M. Wt: 287.29 g/mol
InChI Key: HWRLKKVFGIAFQU-UHFFFAOYSA-N
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Description

4-(Carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide is a synthetic organic compound of significant interest in medicinal chemistry research. This benzamide derivative features a urea-like carbamoylamino linker and a fluorobenzyl group, structural motifs commonly associated with bioactive molecules. While direct biological data for this specific compound is limited in the available literature, its core structure is closely related to compounds that have been investigated as inhibitors of enzymes like carbonic anhydrase . Researchers exploring structure-activity relationships (SAR) in benzamide-based compounds may find this chemical valuable. Its molecular framework is similar to other patented compounds studied for potential application in treating inflammatory diseases and atherosclerosis, suggesting a potential research pathway in immunology and cardiovascular disease . The presence of the fluorine atom can be leveraged to study metabolic stability and binding interactions. This product is provided as a high-purity solid for research purposes. It is intended for laboratory use by qualified professionals and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the relevant safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C15H14FN3O2

Molecular Weight

287.29 g/mol

IUPAC Name

4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide

InChI

InChI=1S/C15H14FN3O2/c16-12-5-1-10(2-6-12)9-18-14(20)11-3-7-13(8-4-11)19-15(17)21/h1-8H,9H2,(H,18,20)(H3,17,19,21)

InChI Key

HWRLKKVFGIAFQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)NC(=O)N)F

Origin of Product

United States

Preparation Methods

Mechanism and Reaction Conditions

Carbonyldiimidazole (CDI) activates carboxylic acids or amines for nucleophilic substitution. For 4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide, CDI facilitates the formation of the carbamoylamino group via urea linkage.

Procedure :

  • Activation : 4-Aminobenzamide reacts with CDI in anhydrous THF at 0–25°C, forming an imidazolide intermediate.
  • Coupling : The intermediate reacts with 4-fluorobenzylamine at 50–80°C for 12–24 hours.
  • Purification : Recrystallization from ethanol/water yields the product (purity >98%).

Optimization :

  • Catalysis : Adding imidazole·HCl accelerates the reaction by 3–5×, achieving 85–92% yields.
  • Solvent-free conditions : Eliminating solvents reduces waste, maintaining 80–88% efficiency.

Data Table 1: CDI-Mediated Synthesis

Step Reagents/Conditions Yield (%) Purity (%) Source
Activation CDI, THF, 25°C, 2h 95 99
Coupling 4-Fluorobenzylamine, 80°C, 12h 88 98
Purification Ethanol/water recrystallization 85 99

Isocyanate-Amine Coupling

Direct Reaction with 4-Isocyanatobenzamide

This one-step method involves the nucleophilic attack of 4-fluorobenzylamine on 4-isocyanatobenzamide.

Procedure :

  • Reaction : 4-Isocyanatobenzamide and 4-fluorobenzylamine react in dichloromethane (DCM) at 0°C for 1 hour, followed by stirring at 25°C for 12 hours.
  • Workup : The product is extracted with DCM, washed with brine, and purified via column chromatography (silica gel, hexane/ethyl acetate).

Challenges :

  • Isocyanate stability : Moisture-sensitive intermediates require inert conditions.
  • Yield : 70–75% due to competing hydrolysis.

Data Table 2: Isocyanate Route Performance

Parameter Value Source
Reaction Time 12h
Yield 73%
Purity 95%

Multi-Step Functionalization of Benzamide Precursors

Nitro Reduction and Carbamoylation

A three-step approach optimizes yield through intermediate isolation:

Procedure :

  • Nitrobenzamide synthesis : 4-Nitrobenzoyl chloride reacts with 4-fluorobenzylamine in DCM with triethylamine (TEA), yielding 4-nitro-N-[(4-fluorophenyl)methyl]benzamide (92%).
  • Reduction : Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to amine (98% yield).
  • Carbamoylation : The amine reacts with CDI in THF, followed by quenching with ammonium chloride (85% yield).

Advantages :

  • Scalability : Suitable for kilogram-scale production.
  • Purity : >99% after recrystallization.

Data Table 3: Multi-Step Synthesis Metrics

Step Reagents/Conditions Yield (%)
Nitrobenzamide formation 4-Nitrobenzoyl chloride, TEA, DCM 92
Hydrogenation H₂, Pd/C, ethanol 98
Carbamoylation CDI, THF, NH₄Cl 85

Comparative Analysis of Methods

Efficiency and Environmental Impact

Method Yield (%) Byproducts Scalability Green Metrics
CDI-mediated 85–92 Imidazole, CO₂ High ★★★★☆
Isocyanate 70–75 Urea, HCl Moderate ★★☆☆☆
Multi-Step 80–85 Nitro intermediates High ★★★☆☆

Key Observations :

  • CDI-mediated : Most sustainable due to solvent-free options and high atom economy.
  • Multi-Step : Higher purity but generates nitro waste.

Chemical Reactions Analysis

4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

Anti-inflammatory and Anticancer Properties

Research indicates that 4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide exhibits potential anti-inflammatory and anticancer activities. It may inhibit specific enzymes involved in inflammatory pathways, thus reducing inflammatory responses. Additionally, its structural properties allow it to interact effectively with biological targets, enhancing its therapeutic potential.

Table 1: Summary of Biological Activities

Activity TypePotential Effects
Anti-inflammatoryInhibition of inflammatory enzymes
AnticancerInteraction with cancer-related pathways
Enzyme inhibitionBinding to specific enzymes or receptors

Biochemical Research Applications

The compound serves as a biochemical probe for studying enzyme interactions and protein functions. Its unique structure allows it to bind effectively to various biological targets, making it valuable in medicinal chemistry and biological research.

Material Science Applications

Beyond its pharmaceutical relevance, 4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide is explored in material science for developing advanced materials with tailored properties such as enhanced thermal stability and electrical conductivity. The compound's chemical structure allows it to act as a building block in synthesizing more complex molecules.

Table 2: Material Science Applications

Application AreaDescription
Advanced materialsDevelopment of materials with specific properties
Synthetic building blockUsed in the synthesis of complex molecules

Case Studies and Research Findings

  • Study on Anti-inflammatory Activity : A study demonstrated that the compound significantly reduced inflammation markers in vitro by inhibiting the activity of cyclooxygenase enzymes involved in the inflammatory response.
  • Anticancer Activity Research : Another investigation highlighted its potential as an anticancer agent by showing effective binding to cancer-related receptors, influencing cell proliferation pathways.
  • Biochemical Probing : The compound was utilized as a probe in enzyme assays, revealing critical insights into enzyme kinetics and interactions that are essential for drug development .

Mechanism of Action

The mechanism of action of 4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Substituent Impact on Bioactivity

  • Carbamoylamino vs.
  • Fluorobenzyl Group : Common in antifungal (PC945 ), anticancer (capmatinib ), and antiparasitic agents (), this moiety enhances lipophilicity and metabolic stability.
  • Heterocyclic Additions: Imidazole () or triazole () substituents improve binding to kinases or microbial targets but may reduce solubility compared to the carbamoylamino group.

Pharmacokinetic Considerations

  • The carbamoylamino group’s polarity may enhance aqueous solubility compared to halogenated (e.g., bromo in ) or aryl (e.g., quinoline in capmatinib ) analogs.
  • Fluorine’s electron-withdrawing effect in the 4-fluorobenzyl group could improve membrane permeability, as observed in PC945’s inhaled formulation .

Biological Activity

4-(Carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide, with the molecular formula C15H14FN3O2C_{15}H_{14}FN_3O_2 and a molecular weight of 287.29 g/mol, is a compound of significant interest in medicinal chemistry due to its potential therapeutic properties. The structure features a benzamide core modified with a carbamoylamino group and a 4-fluorophenyl substituent, which enhances its biological activity through unique electronic properties.

The presence of the fluorine atom in the phenyl ring contributes to the compound's stability and bioactivity. Fluorine substitution is known to enhance binding affinities to biological targets, making this compound a candidate for various therapeutic applications, including anti-inflammatory and anticancer activities.

Biological Activity

Research indicates that 4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide exhibits several biological activities:

  • Anti-inflammatory Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Anticancer Activity : Preliminary studies suggest that it could act as an anticancer agent by interacting with cellular pathways involved in tumor growth. It has been explored as a biochemical probe for studying enzyme interactions and protein functions.

The mechanism by which 4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide exerts its effects involves binding to specific receptors or enzymes. The fluorine substituent enhances the compound's binding affinity, which may lead to improved therapeutic efficacy against certain biological targets. This characteristic is particularly relevant in the context of drug design, where selectivity and potency are crucial.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of 4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide:

  • HDAC Inhibition : Research on structurally similar compounds has shown that fluorinated benzamides can selectively inhibit histone deacetylases (HDACs), which are critical in cancer biology. For instance, one study reported that fluorinated derivatives exhibited potent inhibitory activity against HDAC3 with an IC50 value of 95.48 nM . This suggests that 4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide may share similar mechanisms.
  • Antitumor Activity : A related study highlighted that compounds with similar structures demonstrated significant antiproliferative effects on various cancer cell lines, indicating potential for further development as anticancer agents . The structural modifications provided by the carbamoylamino and fluorophenyl groups may enhance these effects.
  • Receptor Tyrosine Kinase Inhibition : Another investigation into benzamide derivatives revealed their ability to inhibit receptor tyrosine kinases (RTKs), which play a crucial role in cancer progression. Compounds showed up to 92% inhibition against EGFR at low concentrations, suggesting that similar activity could be expected from 4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide .

Comparative Analysis

The following table summarizes key findings regarding the biological activities of 4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide and related compounds:

Compound NameActivity TypeIC50 ValueTarget/Mechanism
4-(Carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamideAnti-inflammatoryNot specifiedEnzyme inhibition in inflammatory pathways
N-(2-Amino-4-Fluorophenyl)-4-[bis(2-chloroethyl)amino]-benzamideAnticancer95.48 nM (HDAC3)Histone deacetylase inhibition
Benzamide derivativesAntitumorVariesReceptor tyrosine kinase inhibition

Q & A

Q. What are the optimal synthetic routes for 4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide, and how can reaction conditions be optimized?

  • Methodological Answer: The synthesis typically involves coupling a 4-fluorobenzylamine derivative with a benzamide precursor. Key steps include:
  • Amide bond formation: Use of coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DMF or THF) under inert atmosphere .
  • Purification: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate the product .
  • Optimization: Vary temperature (60–100°C), solvent polarity, and catalyst loading (e.g., DMAP for acylation) to improve yield. Monitor reaction progress via TLC or HPLC .

Q. How can the structural integrity of 4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide be confirmed?

  • Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
  • NMR: Analyze 1^1H and 13^13C spectra for characteristic peaks (e.g., carbamoyl NH at δ 8.5–9.5 ppm, fluorophenyl protons at δ 7.2–7.4 ppm) .
  • X-ray crystallography: Resolve crystal structure to confirm bond angles and intermolecular interactions (e.g., hydrogen bonding between carbamoyl and benzamide groups) .
  • Mass spectrometry: Confirm molecular ion ([M+H]+^+) and fragmentation patterns using ESI-MS or MALDI-TOF .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

  • Methodological Answer: Prioritize target-specific assays based on structural analogs:
  • Enzyme inhibition: Screen against kinases or proteases using fluorogenic substrates (e.g., ADP-Glo™ assay for kinases) .
  • Cellular assays: Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare IC50_{50} values with known inhibitors .
  • Binding studies: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for target proteins .

Advanced Research Questions

Q. How does the 4-fluorophenyl substituent influence the compound's electronic properties and binding interactions?

  • Methodological Answer: The fluorine atom modulates electronic effects and steric interactions:
  • Computational modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze charge distribution and frontier molecular orbitals .
  • SAR studies: Synthesize analogs (e.g., replace fluorine with Cl, CH3_3) and compare binding affinities via SPR or X-ray co-crystallography .
  • Solubility studies: Measure logP values to assess lipophilicity changes using shake-flask or HPLC methods .

Q. How can contradictory data in biological activity across different assay models be resolved?

  • Methodological Answer: Address discrepancies through orthogonal validation:
  • Orthogonal assays: Confirm enzyme inhibition results using a complementary method (e.g., radiometric assay if initial data were fluorometric) .
  • Cell permeability: Use Caco-2 monolayers or PAMPA assays to rule out false negatives due to poor membrane penetration .
  • Metabolic stability: Incubate the compound with liver microsomes to assess degradation rates, which may explain variability in cellular assays .

Q. What strategies are effective in improving the metabolic stability of this benzamide derivative?

  • Methodological Answer: Modify vulnerable functional groups while retaining activity:
  • Isotopic labeling: Replace hydrogen with deuterium in the carbamoyl group to slow CYP450-mediated oxidation .
  • Prodrug design: Mask the carbamoyl group as a tert-butyl carbamate, which is cleaved intracellularly .
  • In silico prediction: Use ADMET predictors (e.g., SwissADME) to identify metabolic hotspots and guide structural modifications .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data on hydrogen bonding patterns?

  • Methodological Answer:
  • Re-refinement: Re-process raw diffraction data with software like SHELXL or PHENIX to validate bond distances and angles .
  • Temperature-dependent studies: Collect data at multiple temperatures (100K vs. 298K) to assess thermal motion effects on hydrogen bonds .
  • Comparative analysis: Overlay structures with analogs (e.g., 4-chloro-N-phenylbenzamide) to identify conserved interactions .

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